molecular formula C10H14N2O B178641 N-Tert-butylnicotinamide CAS No. 15828-08-7

N-Tert-butylnicotinamide

Cat. No. B178641
CAS RN: 15828-08-7
M. Wt: 178.23 g/mol
InChI Key: UKLIVFNPJKDBAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Tert-butylnicotinamide can be achieved through the reaction of nitriles with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 . This reaction yields a series of N-tert-butyl amides in excellent isolated yields . The utility of Cu(OTf)2 as a catalyst for this reaction has been described in the literature .


Molecular Structure Analysis

The molecular structure of N-Tert-butylnicotinamide is characterized by a total of 27 bonds, including 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), and 1 Pyridine .

Scientific Research Applications

Pesticide Development

N-tert-butyl-N,N'-diacylhydrazines, which are structurally related to N-Tert-butylnicotinamide, have shown promising insecticidal activities. A study found that compounds with a 1,2,3-thiadiazole substructure, when combined with diacylhydrazines, exhibited effective insecticidal properties against Plutella xylostella L. and Culex pipiens pallens. This suggests a potential for developing novel pesticides utilizing these compounds (Wang et al., 2011).

Medicinal Chemistry and Drug Development

The tert-butyl group, often found in compounds like N-Tert-butylnicotinamide, is a common motif in medicinal chemistry. However, its use can result in increased lipophilicity and decreased metabolic stability. A study compared the physicochemical properties of drug analogues with various substituents, providing insights into how the tert-butyl group and its alternatives can influence the drug discovery process (Westphal et al., 2015).

Organic Synthesis

Tert-Butyl-N-chlorocyanamide, closely related to N-Tert-butylnicotinamide, was highlighted as a versatile reagent for chlorination and oxidation reactions in organic synthesis. Its reactivity, stability, and safety make it a valuable tool in the synthesis of a variety of organic compounds (Kumar & Kaushik, 2007).

Agriculture - Wheat Cultivation

In an agricultural context, a study demonstrated that n-butanol, a compound structurally similar to N-Tert-butylnicotinamide, significantly improved embryo production in wheat anther culture. This indicates a potential application in enhancing wheat cultivation through biotechnological methods (Soriano et al., 2008).

Chemical Research and Catalysis

N-tert-butanesulfinyl imines, structurally akin to N-Tert-butylnicotinamide, serve as versatile intermediates in the asymmetric synthesis of amines. They facilitate the addition of various nucleophiles and have been used in creating a wide range of enantioenriched amines, indicating their importance in chemical research and catalysis (Ellman et al., 2002).

properties

IUPAC Name

N-tert-butylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(2,3)12-9(13)8-5-4-6-11-7-8/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLIVFNPJKDBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394643
Record name N-TERT-BUTYLNICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Tert-butylnicotinamide

CAS RN

15828-08-7
Record name N-TERT-BUTYLNICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Hawad, O Bayh, C Hoarau, F Trécourt, G Quéguiner… - Tetrahedron, 2008 - Elsevier
… Similarly, we previously reported that treatment of N-tert-butylnicotinamide (6) with MgBu 2 or … Treatment of N-tert-butylnicotinamide (6) with BuTMP 2 MgLi was further investigated and …
Number of citations: 18 www.sciencedirect.com
MP Santoni, AK Pal, GS Hanan, MC Tang… - Chemical …, 2012 - pubs.rsc.org
… {Pd II Cl 2 } motif, as confirmed by comparison with the complex [PdCl 2 (N-tert-butylnicotinamide) 2 ] (5) obtained from [PdCl 2 (CH 3 CN) 2 ] and N-tert-butylnicotinamide (4) (see ESI†). …
Number of citations: 72 pubs.rsc.org
M Largeron, N Auzeil, E Bacqué… - Journal of the Chemical …, 1997 - pubs.rsc.org
In order to assess the influence of the steric crowding on the electrochemical reduction of pyridylcarboxamides, we have studied a series of tertiary aromatic or alicyclic …
Number of citations: 4 pubs.rsc.org
JJ Walsh - 1996 - search.proquest.com
… The synthesis began with a preparation of N-tert-butylnicotinamide 6 from commercially available 2-chloronicotinic acid as shown in Scheme 2. Amidation was accomplished by …
Number of citations: 0 search.proquest.com

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